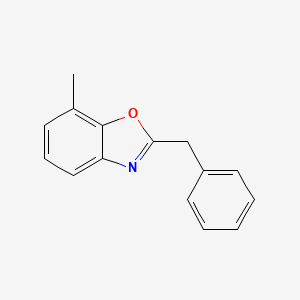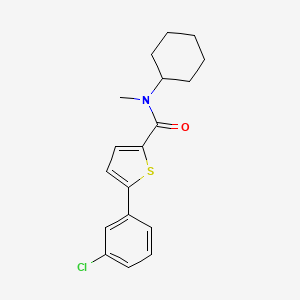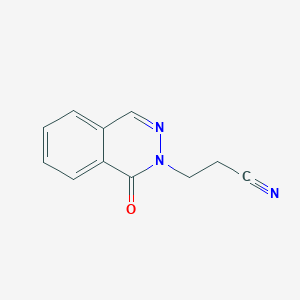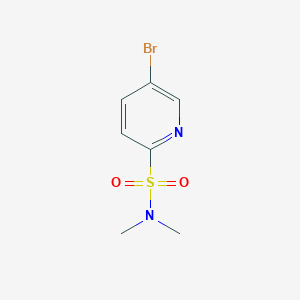![molecular formula C10H17N3 B7561097 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7561097.png)
3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolopyridine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, it has been reported to act as a positive allosteric modulator of GABA receptors. GABA receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of GABA receptors leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and inhibition of neuronal activity. Positive allosteric modulators of GABA receptors enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. This compound has been reported to have anticonvulsant, anxiolytic, and sedative properties. It has also been shown to enhance the activity of GABA receptors in the brain. Additionally, this compound has been reported to have nootropic properties, improving cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is its potential use as a ligand for GABA receptors. This compound has been reported to have high affinity for GABA receptors and could be used as a probe for the study of GABA receptor function. Additionally, this compound has been shown to have nootropic properties, making it a potential candidate for the development of cognitive enhancers.
One of the limitations of this compound is its potential toxicity. This compound has been reported to have a narrow therapeutic window, meaning that the dose required for therapeutic effects is close to the dose that can cause toxicity. Additionally, the long-term effects of this compound on the brain and other organs are not fully understood.
Orientations Futures
There are several future directions for research on 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine. One direction is the development of more potent and selective ligands for GABA receptors. This could lead to the development of drugs for the treatment of anxiety, depression, and epilepsy. Another direction is the study of the long-term effects of this compound on the brain and other organs. This could help to determine the safety of this compound for use in humans. Additionally, the nootropic properties of this compound could be further explored for the development of cognitive enhancers.
In conclusion, this compound is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. Future research on this compound could lead to the development of drugs for the treatment of anxiety, depression, and epilepsy, as well as cognitive enhancers.
Méthodes De Synthèse
The synthesis of 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine has been reported in the literature. One of the methods involves the reaction of 5-aminopyridine-3-carboxylic acid with tert-butyl isocyanide in the presence of triethylamine and acetic anhydride. The resulting product is then treated with hydrazine hydrate to yield this compound. This synthesis method has been optimized and can be carried out in high yield and purity.
Applications De Recherche Scientifique
3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine has been studied for its potential applications in scientific research. This compound has been reported to have anticonvulsant, anxiolytic, and sedative properties. It has also been studied for its potential use as a ligand for GABA receptors. GABA receptors are important targets for the development of drugs for the treatment of anxiety, depression, and epilepsy. Additionally, this compound has been studied for its potential use as a probe for the study of GABA receptors.
Propriétés
IUPAC Name |
3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)9-12-11-8-6-4-5-7-13(8)9/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMWRZZFTBZMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Furoyl)-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B7561014.png)
![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]-3-chloroaniline](/img/structure/B7561016.png)
![phenacyl (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B7561020.png)

![N~2~-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7561038.png)


![3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)


![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B7561078.png)


